Product packaging for Diacerein EP Impurity F(Cat. No.:CAS No. 13928-72-8)

Diacerein EP Impurity F

Cat. No.: B1451168
CAS No.: 13928-72-8
M. Wt: 712.6 g/mol
InChI Key: BCGOCQLKVPJNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacerein EP Impurity F, also known as Heptaacetyl Aloin, is a high-purity pharmaceutical impurity and certified reference standard crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) Diacerein. With the molecular formula C35H36O16 and a molecular weight of 712.65 g/mol , this compound is supplied with a comprehensive Certificate of Analysis to support regulatory requirements. Diacerein is a symptomatic slow-acting drug (SYSADOA) used in the treatment of osteoarthritis . Its primary mechanism of action is the inhibition of interleukin-1β (IL-1β), a key cytokine responsible for cartilage destruction and inflammation in osteoarthritis . The characterization and control of impurities like this compound are therefore vital in the drug development and manufacturing process, as stipulated by ICH Q3A/Q3B guidelines . This impurity is intended for use in analytical research and development, method validation, and quality control in pharmaceutical laboratories. This product is provided "For Research Use Only." It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36O16 B1451168 Diacerein EP Impurity F CAS No. 13928-72-8

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGOCQLKVPJNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation of Diacerein Ep Impurity F

Isolation Methodologies for Impurity F from Diacerein Bulk Drug

The isolation of Diacerein EP Impurity F from the bulk drug substance is a challenging yet essential first step in its characterization. The process requires sophisticated separation techniques to obtain the impurity in a pure form, free from the parent drug and other related substances.

Preparative Liquid Chromatography Techniques (e.g., Reverse-Phase Preparative Liquid Chromatography)

Reverse-phase preparative high-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation of Diacerein impurities. nih.govresearchgate.net This method is favored for its high resolution and efficiency in separating compounds with differing polarities. While specific operational parameters for the isolation of this compound are not extensively detailed in publicly available literature, the general approach involves dissolving the crude Diacerein mixture in a suitable solvent and injecting it onto a preparative C18 column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. pharmacophorejournal.com By carefully controlling the gradient or isocratic elution conditions, fractions of the eluent are collected at specific time intervals. These fractions are then analyzed for the presence and purity of the target impurity. The fractions containing the pure this compound are then combined and the solvent is evaporated to yield the isolated compound. The successful isolation of Diacerein impurities from a bulk drug sample has been reported using reverse-phase preparative liquid chromatography. nih.gov

Advanced Chromatographic Fractionation (e.g., Multi-Heartcut (U)HPLC-DAD-QToF-MS(MS))

For complex mixtures or when impurities are present at very low levels, more advanced chromatographic techniques may be employed. While specific applications of multi-heartcut (U)HPLC-DAD-QToF-MS(MS) for this compound are not detailed in the available scientific literature, this powerful analytical tool is increasingly used for impurity isolation and characterization. This technique allows for the selective transfer of small, specific portions ("heart-cuts") of the eluent from a primary analytical column to a secondary column for further separation. Coupled with Diode Array Detection (DAD) for preliminary spectral analysis and Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS), this method provides exceptional selectivity and sensitivity, enabling the isolation and provisional identification of minor components in a complex matrix.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Once isolated, this compound is subjected to a battery of advanced spectroscopic and spectrometric techniques to unequivocally determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, which is chemically known as (10S)-3-[(acetyloxy)methyl]-10-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-9-oxo-9,10-dihydroanthracene-1,8-diyl diacetate and is also referred to as Heptaacetyl Aloin (B1665253) or Heptaacetyl Barbaloin, NMR analysis is indispensable. synzeal.comveeprho.com

Table 1: Expected ¹H NMR Data for this compound (Note: This table is a representation of expected signals based on the known structure, as specific experimental data is not publicly available.)

Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Region m - Anthrone (B1665570) Protons
Sugar Region m - Glucopyranosyl Protons
Acetyl Region s 21H 7 x -COCH₃

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. Similar to the ¹H NMR data, a comprehensive, publicly available ¹³C NMR data table for this compound is lacking. However, the spectrum would be expected to show signals corresponding to the carbonyl carbons of the acetyl groups and the anthrone ring, the aromatic carbons, and the carbons of the glucopyranosyl unit.

Table 2: Expected ¹³C NMR Data for this compound (Note: This table is a representation of expected signals based on the known structure, as specific experimental data is not publicly available.)

Chemical Shift (ppm) Assignment
190-210 C=O (Ketone)
168-172 C=O (Ester)
110-160 Aromatic Carbons
60-100 Glucopyranosyl Carbons

The complete structural assignment of this compound is ultimately achieved through a combination of these and other spectroscopic techniques, such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS), which confirms the molecular formula. While the general methodologies are well-established, the specific experimental data for this particular impurity remains largely within proprietary domains.

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial Nuclear Magnetic Resonance (NMR) technique used to differentiate carbon signals based on the number of attached protons. libretexts.orguvic.cananalysis.com By running a series of experiments, typically DEPT-45, DEPT-90, and DEPT-135, the multiplicity of each carbon atom (CH, CH₂, CH₃) can be determined, while quaternary carbons are identified by their absence in DEPT spectra but presence in the standard broadband-decoupled ¹³C NMR spectrum. pressbooks.pub

For this compound, with a molecular formula of C₃₅H₃₆O₁₆, DEPT analysis is instrumental in assigning the carbon skeleton. The DEPT-90 spectrum would exclusively show signals for the methine (CH) carbons, such as those in the aromatic rings and the glucose moiety. The DEPT-135 spectrum would display positive signals for both methine (CH) and methyl (CH₃) carbons (from the seven acetyl groups) and negative signals for the methylene (B1212753) (CH₂) carbons (the -CH₂-OAc group on the anthrone core and the C6' of the glucose). uvic.capressbooks.pub This information significantly simplifies the assignment of the complex ¹³C NMR spectrum.

Table 1: Predicted Carbon Multiplicity for this compound by DEPT NMR This table is generated based on the known chemical structure of this compound.

Carbon Type DEPT-90 Signal DEPT-135 Signal Predicted Count
CH₃ (Methyl) Absent Positive 7
CH₂ (Methylene) Absent Negative 2
CH (Methine) Positive Positive 10

| C (Quaternary) | Absent | Absent | 16 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govomicsonline.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the aromatic rings and establish the spin system of the entire glucopyranosyl ring, from the anomeric proton (H-1') through to the H-6' protons. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are physically close to each other, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. In the case of Impurity F, NOESY correlations would help confirm the β-anomeric configuration of the C-glycosidic bond and the spatial orientation of the sugar moiety relative to the anthrone core.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com HSQC is a powerful tool for unambiguously assigning the carbon signals for all protonated carbons in the molecule by linking the well-resolved ¹H NMR spectrum to the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most critical 2D NMR experiments for elucidating complex structures. It reveals long-range correlations (typically 2 to 3 bonds) between protons and carbons. sdsu.edu This technique is essential for connecting the individual spin systems identified by COSY. Key HMBC correlations for this compound would include correlations from the anomeric proton (H-1') of the glucose to the C-10 carbon of the anthrone ring, confirming the C-glycosidic linkage. It is also vital for assigning quaternary carbons, which are unobservable in HSQC, by correlating them with nearby protons. omicsonline.org

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation of this compound This table illustrates representative correlations essential for structural assembly.

Experiment Correlating Nuclei Structural Information Confirmed
COSY Aromatic Protons Connectivity within the anthrone ring system.
COSY H-1' ↔ H-2' ↔ H-3' ↔ H-4' ↔ H-5' Spin system of the glucose moiety.
HSQC All CH, CH₂, CH₃ protons ↔ directly attached ¹³C Unambiguous assignment of all protonated carbons.
HMBC Anomeric Proton (H-1') ↔ Anthrone Carbon (C-10) Confirms the C-glycosidic linkage point.
HMBC Protons of Acetyl-CH₃ ↔ Carbonyl Carbons (C=O) Assigns specific acetyl groups to their respective positions.

| NOESY | Anomeric Proton (H-1') ↔ Protons on the Anthrone Core | Provides evidence for the stereochemistry and 3D conformation. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is fundamental for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.comnih.gov For this compound, HRMS analysis would confirm the molecular formula C₃₅H₃₆O₁₆ by matching the measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) is then used to fragment the parent ion and analyze the resulting product ions. nih.govresearchgate.net This fragmentation pattern provides a molecular fingerprint that is used to deduce the structure of the molecule piece by piece. For a complex C-glycoside like Impurity F, characteristic fragmentation pathways would be expected. nih.govresearchgate.net These would include:

Cleavage of the numerous acetyl groups, observed as neutral losses of ketene (B1206846) (42 Da) or acetic acid (60 Da).

Cleavage within the sugar moiety itself, a hallmark of C-glycoside fragmentation. nih.gov

Cleavage of the C-C glycosidic bond, separating the sugar and aglycone moieties.

Analysis of these fragments allows for the reconstruction of the core anthrone structure, the identification of the sugar unit, and the placement of the seven acetyl groups. nih.gov

Table 3: Predicted HRMS and Key MS/MS Fragments for this compound Based on the chemical structure C₃₅H₃₆O₁₆ (Calculated Exact Mass: 712.2007 Da).

Ion Predicted m/z Formula Description
[M+H]⁺ 713.2080 C₃₅H₃₇O₁₆⁺ Protonated Molecular Ion
[M+Na]⁺ 735.1899 C₃₅H₃₆O₁₆Na⁺ Sodiated Adduct
[M-CH₂CO+H]⁺ 671.1973 C₃₃H₃₅O₁₅⁺ Loss of one ketene group
[M-7(CH₂CO)+H]⁺ 419.1129 C₂₁H₂₃O₉⁺ Loss of all seven ketene groups (Aloin + H)⁺

| Fragment | 331.0656 | C₁₅H₁₁O₇⁺ | Fragment from cleavage within the sugar moiety |

Microcrystal Electron Diffraction (MicroED) for Crystalline Impurities

Microcrystal Electron Diffraction (MicroED) is a state-of-the-art technique that utilizes an electron beam to determine the three-dimensional structure of molecules from crystals that are thousands of times smaller than those required for traditional X-ray crystallography. frontiersin.orgmtoz-biolabs.com This method is particularly valuable in pharmaceutical analysis for characterizing impurities or API polymorphs that are difficult to crystallize into large, single crystals. nih.govtechnologynetworks.comchemrxiv.org

If this compound can be isolated as a microcrystalline solid, MicroED could provide an unambiguous determination of its complete molecular structure, including the precise bond lengths, bond angles, and absolute stereochemistry of all chiral centers. This would serve as the ultimate confirmation of the structural features deduced from NMR and MS analyses, leaving no ambiguity about the molecule's three-dimensional architecture. frontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. researchgate.netijpsr.com The FTIR spectrum of this compound would display a series of distinct absorption bands confirming its key structural components. researchgate.netnih.gov By comparing the spectrum to that of the parent drug, Diacerein, the presence of additional functional groups from the acetylated sugar moiety can be confirmed.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound Frequencies are approximate and based on typical values for the listed functional groups and data for Diacerein. researchgate.net

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3100-3000 Aromatic C-H Stretching
~2980-2850 Aliphatic C-H Stretching
~1750 Ester C=O Stretching
~1685 Anthrone C=O Stretching
~1600, ~1450 Aromatic C=C Stretching
~1220 C-O (Ester) Stretching

Confirmation of Proposed Chemical Structure via Independent Chemical Synthesis

The definitive proof for the structure of an isolated impurity is its direct comparison with an independently synthesized, unambiguous reference standard. synthinkchemicals.comslideserve.com To confirm the structure of this compound, a reference material would be synthesized. The logical precursor for this synthesis is Aloin (also known as Barbaloin), a naturally occurring C-glycoside of aloe-emodin (B1665711) anthrone.

The synthesis would involve the complete acetylation of all seven hydroxyl groups on the Aloin molecule (five on the glucose and two on the anthrone core, one of which is part of a hydroxymethyl group that becomes an acetoxymethyl group) using an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst.

The isolated this compound and the synthesized Heptaacetyl Aloin are then analyzed using the same set of analytical methods (e.g., HPLC, ¹H NMR, ¹³C NMR, MS, FTIR). The structure is considered unequivocally confirmed if the retention time in chromatography and all spectroscopic data of the impurity are identical to those of the synthesized standard. synthinkchemicals.comveeprho.com

Formation Pathways of Diacerein Ep Impurity F

Synthesis-Related Origins of Impurity F

The primary pathway for the formation of Diacerein EP Impurity F is directly linked to the synthetic process of Diacerein, particularly when the synthesis originates from naturally derived precursors.

Identification of Precursors and By-products from Diacerein Synthetic Routes

This compound is chemically known as (10S)-3-[(acetyloxy)methyl]-10-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-9-oxo-9,10-dihydroanthracene-1,8-diyl diacetate. synzeal.com Its common names, Heptaacetyl Aloin (B1665253) or Heptaacetyl Barbaloin, clearly indicate its structural relationship to Aloin (also known as Barbaloin). synzeal.comveeprho.commolsyns.com

Several established synthetic routes for Diacerein begin with Aloin, a natural C-glycoside of aloe-emodin (B1665711) anthrone (B1665570) found in aloe plants. google.comgoogle.comresearchgate.net These syntheses typically involve a multi-step process that includes acetylation and oxidation. google.comgoogle.com

The formation of Impurity F occurs when Aloin, present as a starting material or as a significant impurity in a related precursor like aloe-emodin, undergoes exhaustive acetylation. In the synthesis of Diacerein, acetylation is a key step to protect the hydroxyl groups. If Aloin is present during this stage, its seven hydroxyl groups (two on the anthrone core and five on the glucose moiety) are acetylated, yielding the hepta-acetylated derivative, which is Impurity F. This impurity is therefore a by-product of the acetylation step, formed from an unintended starting material.

Impact of Raw Material Purity and Reaction Conditions on Impurity F Formation

The presence of Impurity F in the final Diacerein product is a direct consequence of the purity of the raw materials used in manufacturing. cutm.ac.in If the starting material, often derived from natural sources, contains residual Aloin, its conversion to Impurity F is highly probable under the standard acetylating conditions of Diacerein synthesis.

The control of Impurity F is therefore critically dependent on:

Raw Material Screening: Rigorous testing of the starting materials to quantify the levels of Aloin is essential. Pharmacopoeial standards and in-house controls must be established to limit the content of Aloin in the materials entering the synthesis process.

Reaction Conditions: While the acetylation conditions are designed for the primary substrate, they are inadvertently perfect for the formation of Impurity F from any contaminating Aloin. Therefore, control of this impurity cannot be easily achieved by modifying reaction conditions without impacting the main synthesis. The focus remains on preventing the precursor from entering the reaction in the first place.

The challenge in removing Impurity F lies in its structural similarity to other intermediates, making its removal through simple purification steps like crystallization difficult. This underscores the importance of controlling raw material purity at the initial stages of production. google.com

Degradation-Related Origins of Impurity F

While Impurity F is primarily synthesis-related, forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to ensure analytical methods are stability-indicating. researchgate.net However, the chemical structure of Diacerein makes its degradation into the more complex glycoside structure of Impurity F chemically implausible.

Forced Degradation Studies of Diacerein to Induce Impurity F Formation

Forced degradation studies subject Diacerein to harsh conditions such as acid and alkaline hydrolysis, oxidation, heat, and photolysis to identify potential degradation products. nih.govrjptonline.orgnih.gov

The stability of Diacerein under acidic conditions has yielded varied results depending on the experimental setup. One study reported that Diacerein is stable to acid hydrolysis, showing no significant degradation when refluxed with 0.1 M HCl at 60°C for six hours. nih.gov In contrast, other studies have reported that Diacerein is susceptible to acidic conditions, leading to the formation of degradation products. rjptonline.orgnih.govresearchgate.netresearchgate.net This degradation typically involves the hydrolysis of the two acetyl ester groups on the anthraquinone (B42736) core, yielding mono-acetylated intermediates or Rhein (1,8-dihydroxy-3-carboxyanthraquinone). There is no evidence in the literature to suggest that acid-catalyzed hydrolysis of Diacerein leads to the formation of the complex glycosidic structure of Impurity F.

There is a clear consensus that Diacerein is highly labile under alkaline conditions. nih.govrjptonline.orgnih.gov Studies consistently show that Diacerein degrades significantly when exposed to bases like sodium hydroxide. nih.govpharmacophorejournal.com The primary degradation pathway is the rapid hydrolysis (saponification) of the ester linkages.

This process cleaves the acetyl groups, resulting in the formation of Rhein. pharmacophorejournal.com In one study, exposure to 0.1 M NaOH at 60°C resulted in the highest level of degradation compared to all other stress conditions. nih.gov Another study using 0.01 N NaOH at room temperature for just 15 minutes also showed significant degradation. nih.gov As with acid hydrolysis, the degradation products are simpler molecules resulting from the cleavage of existing bonds in Diacerein. The formation of Impurity F, which would require the complex addition of a sugar moiety, is not an observed or chemically feasible outcome of alkaline degradation of Diacerein.

Table 1: Summary of Forced Degradation Studies on Diacerein
Stress ConditionReagents and ConditionsObserved Degradation of DiacereinPrimary Degradation ProductsReference
Acid Hydrolysis0.1 M HCl, reflux at 60°C for 6 hoursReported as stableN/A nih.gov
Acid Hydrolysis1 M HCl, reflux for 2 hoursSusceptible to degradationDe-acetylated products (e.g., Rhein) rjptonline.org
Alkaline Hydrolysis0.1 M NaOH, reflux at 60°C for 6 hoursMaximum degradation observedRhein nih.gov
Alkaline Hydrolysis0.01 M NaOH for 30 minutes (reflux)Susceptible to degradation, 3 degradation peaks observedDe-acetylated products (e.g., Rhein) rjptonline.org
Oxidative Degradation

The stability of Diacerein under oxidative conditions has yielded varied results in scientific literature. One study, which involved refluxing a Diacerein solution with 30% hydrogen peroxide (H₂O₂) at 60°C for six hours, concluded that the drug was comparatively stable to oxidative stress. nih.gov Another investigation using 1% H₂O₂ at room temperature for 30 minutes reported approximately 54% degradation. nih.gov Other studies also note significant degradation under peroxide stress conditions. researchgate.net Despite these observations of degradation, the resulting products are not identified as this compound. The primary degradation products formed under various stress conditions are typically Rhein and its derivatives. researchgate.net

Thermal and Photolytic Degradation

Diacerein has shown susceptibility to both thermal and photolytic degradation. In thermal stress tests, storing the solid drug at 100°C in a hot air oven for 24 hours resulted in notable decomposition. nih.gov Similarly, exposure to light has been shown to induce degradation. ijrpc.comnih.gov One study, however, found that solid Diacerein powder was stable when exposed to daylight for 360 hours. nih.gov While these conditions lead to the breakdown of the Diacerein molecule, the formation of this compound is not reported as a direct consequence. The degradation follows pathways that lead to other compounds. nih.gov

Identification of Diacerein Degradation Products and Their Relation to Impurity F

The principal degradation products identified in stress studies of Diacerein are its active metabolite, Rhein, and two related substances, Monoacetyl Rhein I and Monoacetyl Rhein II. researchgate.netdrjcrbio.com Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is formed by the de-acetylation of Diacerein. arabjchem.orgpatsnap.com Monoacetyl Rhein I (5-acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) and Monoacetyl Rhein II (4-acetoxy-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) are intermediates in this hydrolysis process. drjcrbio.comveeprho.com

This compound, or Heptaacetyl Aloin, is structurally distinct from these degradation products. synzeal.comcleanchemlab.com Its presence in the final drug substance is generally attributed to the manufacturing process where Aloin, a natural glucopyranoside, is used as a starting material for the synthesis of Diacerein. ijrpc.com Impurity F is an acetylated derivative of this starting material.

Influence of Environmental Factors on Diacerein Degradation

Environmental factors play a significant role in the stability of Diacerein. The molecule is particularly labile to alkaline hydrolysis, which causes severe decomposition. nih.gov Acidic conditions and neutral hydrolysis also lead to degradation, though often to a lesser extent than alkaline conditions. ijrpc.comnih.gov As mentioned, heat and light are also critical factors that can promote the breakdown of the drug. nih.govoup.com The consistent outcome across these varied stress conditions is the hydrolysis of the acetyl groups, leading to Rhein and its monoacetylated precursors, rather than the formation of Impurity F. researchgate.netresearchgate.net

The following table summarizes findings from various stress degradation studies on Diacerein:

Stress ConditionConditions AppliedObserved DegradationReference
Alkaline Hydrolysis0.1 M NaOH, refluxed at 60°C for 6 hoursSevere decomposition nih.gov
Alkaline HydrolysisKept for 15 min at room temperatureApprox. 90% nih.gov
Acid Hydrolysis0.1 M HCl, refluxed at 60°C for 6 hoursRelatively stable nih.gov
Acid HydrolysisKept for 15 min at room temperatureApprox. 48% nih.gov
Oxidative Degradation30% H₂O₂, refluxed at 60°C for 6 hoursRelatively stable nih.gov
Oxidative Degradation1% H₂O₂, kept for 30 min at room temperatureApprox. 54% nih.gov
Thermal DegradationSolid drug stored at 100°C for 24 hoursDecomposition observed nih.gov
Photolytic DegradationExposure to lightDecomposition observed nih.gov

Potential Interactions Leading to Impurity F Formation

Interaction with Excipients in Formulations

The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation is a critical factor for stability. For Diacerein, compatibility studies have been conducted with common excipients like lactose (B1674315) monohydrate and magnesium stearate. researchgate.net While these studies are designed to ensure no adverse reactions occur, issues such as color change have been observed during stability testing of certain formulations, indicating potential interactions. researchgate.net It has been noted that Diacerein tends to degrade in the presence of alkalizing agents. google.com However, there is no specific evidence in the literature to suggest that interactions with common pharmaceutical excipients lead to the formation of this compound.

Interaction with Packaging Materials (Leachables)

Leachables are chemical compounds that migrate from container closure systems into the drug product under normal storage conditions. pharmtech.com These substances can originate from plastics, elastomers, adhesives, and other packaging components. americanpharmaceuticalreview.com The primary concern with leachables is their potential to contaminate the drug product, affecting its safety and efficacy. pharmtech.comeuropeanpharmaceuticalreview.com While the interaction between a drug substance and leachables from its packaging is a known potential source of impurities, there are no specific documented cases linking such interactions to the formation of this compound. Studies in this area are generally broad, focusing on the potential for any interaction rather than the generation of specific, named impurities. nelsonlabs.com

Analytical Methodologies for Quantification and Monitoring of Diacerein Ep Impurity F

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are paramount in pharmaceutical quality control to ensure the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the drug substance, free from interference from its degradation products, process impurities, or excipients. tandfonline.comtandfonline.com For Diacerein, such methods are crucial for determining the presence of impurities like Diacerein EP Impurity F, thereby ensuring the safety and efficacy of the final drug product. The validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, which assess parameters such as specificity, linearity, accuracy, precision, and robustness. tandfonline.comoup.com

Forced degradation studies are an integral part of developing these methods, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. tandfonline.com These studies help to identify potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the main compound and its known impurities. tandfonline.comtandfonline.com In the case of Diacerein, it has been shown to degrade significantly under acid, base, and oxidative stress conditions. tandfonline.comresearchgate.net The goal is to achieve a mass balance of over 98%, confirming the stability-indicating power of the method. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Diacerein and its related substances, including Impurity F. researchgate.net Its high resolution, sensitivity, and specificity make it ideal for separating complex mixtures and quantifying impurities at very low levels. researchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this purpose.

Stationary Phase Selection and Column Chemistry (e.g., C18)

The choice of the stationary phase is critical for achieving the desired separation in HPLC. For the analysis of Diacerein and its impurities, which are moderately polar compounds, reversed-phase columns are the standard choice. The most commonly employed stationary phase is octadecyl-silane (ODS), commercially known as C18. tandfonline.comtandfonline.com These columns provide the necessary hydrophobicity to retain Diacerein and its related compounds, allowing for their separation based on differences in polarity.

Several studies have successfully utilized C18 columns with varying specifications to develop stability-indicating methods for Diacerein. tandfonline.comtandfonline.comnih.gov The selection of a specific C18 column depends on factors like particle size, column length, and internal diameter, which influence efficiency, resolution, and analysis time. Besides C18, other stationary phases like C8 and cyano (CN) columns have also been reported for the analysis of Diacerein, offering alternative selectivity. eurasianjournals.comajrconline.org

Table 1: HPLC Stationary Phase and Column Parameters for Diacerein Impurity Analysis

Stationary Phase Column Brand/Type Dimensions Particle Size Reference
C18 (ODS) Hypersil BDS C18 250 x 4.6 mm 5 µm tandfonline.comtandfonline.com
C18 (ODS) Perfectsil Target ODS-3 250 x 4.6 mm 5 µm nih.gov
C18 L1 Column Not Specified Not Specified oup.comnih.gov
C8 XDB C8 150 x 4.6 mm 5 µm ajrconline.org
Cyano (CN) Zorbax CN 250 x 4.6 mm 5 µm eurasianjournals.com
Mobile Phase Optimization and Gradient Elution Profiles

The mobile phase composition, including the type of organic modifier, buffer, and pH, is optimized to achieve the best possible separation between Diacerein and its impurities. nih.gov A typical mobile phase consists of an aqueous component (often a buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the buffer is a critical parameter, as it can affect the ionization state of the acidic Diacerein molecule and its impurities, thereby influencing their retention times. nih.gov

Both isocratic and gradient elution modes are employed. Isocratic elution, which uses a constant mobile phase composition, is simpler and can be sufficient for separating Diacerein from a limited number of impurities. nih.goveurasianjournals.com However, for complex samples containing multiple impurities and degradation products with a wide range of polarities, gradient elution is often necessary. tandfonline.comtandfonline.com A gradient profile, where the proportion of the organic solvent is increased over time, allows for the elution of both polar and non-polar impurities within a reasonable run time while maintaining good peak shape and resolution. tandfonline.com

Table 2: Examples of Mobile Phase Compositions and Elution Modes for HPLC Analysis of Diacerein and its Impurities

Elution Mode Aqueous Phase (A) Organic Phase (B) Composition pH Reference
Isocratic Phosphate Buffer Acetonitrile 60% B 4.0 nih.gov
Isocratic Ammonium Acetate Buffer Acetonitrile 47% B 3.5 eurasianjournals.com
Isocratic Phosphate Buffer Acetonitrile 50% B 3.0 ajrconline.org
Gradient Buffer Methanol & Acetonitrile (50:50) Gradient 2.3 oup.comnih.gov
Gradient Not Specified Not Specified Gradient Not Specified tandfonline.comtandfonline.com
Detection Strategies (e.g., Spectrophotometric Detection at 254 nm, PDA)

Ultraviolet (UV) spectrophotometric detection is the most common method for the quantification of Diacerein and its impurities due to the presence of a chromophore in their molecular structure. nih.gov A wavelength of 254 nm is frequently selected for monitoring as it provides good sensitivity for Diacerein and many of its related substances. tandfonline.comtandfonline.comnih.goveurasianjournals.com Other wavelengths, such as 255 nm, have also been effectively used. oup.comnih.gov

For stability-indicating methods, a Photodiode Array (PDA) detector is highly recommended. tandfonline.comrjptonline.org Unlike a standard UV detector that monitors at a single wavelength, a PDA detector acquires the entire UV spectrum for each point in the chromatogram. This capability is invaluable for assessing peak purity and homogeneity, which confirms that the chromatographic peak of an analyte is not co-eluting with other impurities or degradants. tandfonline.comresearchgate.net This is a critical requirement for the validation of a stability-indicating assay. tandfonline.com

Gas Chromatography (GC) for Volatile or Derivatized Impurity F

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is a large, non-volatile molecule, and therefore not amenable to direct analysis by GC without chemical derivatization to increase its volatility.

However, GC is the standard method for the determination of a different class of impurities in Diacerein: residual organic volatile solvents. researchgate.netispub.com These solvents, such as N,N-Dimethylacetamide (DMA), may be used during the synthesis or crystallization of the API and must be controlled within strict limits defined by pharmacopeial guidelines. ispub.com Validated GC methods, typically using a flame ionization detector (FID), are employed for this purpose. ispub.com These methods are specific, sensitive, and reliable for quantifying residual solvents to ensure the purity and safety of the Diacerein API. researchgate.netispub.com

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative to HPLC for the separation and determination of Diacerein and its impurities. researchgate.net When coupled with a densitometer for quantitative analysis, the technique is referred to as TLC-densitometry. Stability-indicating TLC-densitometric methods have been successfully developed and validated for Diacerein. oup.comnih.gov

In this method, the separation is achieved on a TLC plate, typically coated with silica gel, using an optimized solvent system as the mobile phase. researchgate.netoup.com After development, the separated bands are quantified by scanning the plate with a densitometer at a specific wavelength. nih.gov This technique allows for the simultaneous analysis of multiple samples, which can increase throughput. researchgate.net Validated TLC-densitometry methods can be used for routine quality control analysis of Diacerein in bulk powder and pharmaceutical formulations, providing a reliable alternative to HPLC. researchgate.netoup.com

Table 3: TLC-Densitometry Methods for Separation of Diacerein and its Impurities

Stationary Phase Mobile Phase (v/v/v) Detection Wavelength Reference
Silica Gel 60 F254 Hexane : Ethyl Acetate : Acetic Acid (60:40:0.8) 230 nm oup.com
Silica Gel Ethyl Acetate : Methanol : Chloroform (8:1.5:0.5) 340 nm nih.gov
Nanosilica Gel F254 n-Hexane : Ethyl Acetate : Tetrahydrofuran : Glacial Acetic Acid (7:3:1:0.8) 254 nm epa.gov

Spectrophotometric Methods (e.g., First Derivative, First Derivative of Ratio Spectra)

Spectrophotometric methods offer simple, rapid, and cost-effective alternatives to chromatographic techniques for the quantification of pharmaceutical compounds. For analyzing a compound in the presence of an interfering substance, such as Diacerein in the presence of Impurity F, derivative spectrophotometry and the first derivative of ratio spectra methods are particularly useful as they enhance the resolution of overlapping spectra.

First Derivative Spectrophotometry: This technique involves the transformation of a normal absorption spectrum (zero-order) into its first derivative. The first derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against the wavelength. This method can eliminate interference from other components by selecting a zero-crossing point of the interfering substance to measure the analyte of interest. For instance, a first derivative spectrophotometric method was developed for the determination of Diacerein in the presence of its alkaline degradation product, rhein, by measuring at 322 nm, the zero-crossing point of the degradate nih.gov. This principle is directly applicable to the quantification of Impurity F, provided a suitable zero-crossing point can be identified where Impurity F does not interfere with the measurement of Diacerein, or vice versa. Studies on Diacerein have utilized its first-order derivative spectrum, which shows a sharp peak at 250.0 nm, for quantification jocpr.com.

First Derivative of Ratio Spectra (DD¹): The ratio spectra derivative method is another powerful technique for resolving binary mixtures. This method involves dividing the absorption spectrum of the mixture by a standard spectrum of one of the components (the divisor). The first derivative of this ratio spectrum is then calculated. The concentration of the other component is proportional to the amplitude of the derivative peak at a selected wavelength. A method for determining Diacerein in the presence of its degradate utilized the first derivative of the ratio spectra by measuring the peak amplitude at 352 nm nih.gov. Similarly, for a mixture containing Impurity F, the absorption spectrum of the mixture can be divided by a standard spectrum of Diacerein. The resulting ratio spectrum's first derivative can then be used to quantify Impurity F at a specific wavelength where Diacerein's contribution is nullified. This technique has been successfully applied to other drug combinations, selecting amplitudes in the first derivative of the ratio spectra at specific wavelengths to determine each component nih.gov.

Method Validation Principles for Impurity F Quantification (According to ICH Q2(R1) Guidelines)

The validation of an analytical procedure is the process to confirm that it is suitable for its intended purpose ijpsonline.comich.org. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation characteristics must be evaluated to ensure the reliability, quality, and consistency of analytical data ich.orgijrti.orgresearchgate.net.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or placebo ingredients ich.orgeuropa.eu.

To establish the specificity of a method for quantifying this compound, the following assessments are performed:

Resolution from Parent Drug and Other Impurities : The method must demonstrate that Impurity F is well-resolved from Diacerein and other potential impurities researchgate.net. In chromatography, this is often confirmed by ensuring the resolution between adjacent peaks is greater than 2.0 researchgate.net.

Forced Degradation Studies : Diacerein is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products researchgate.netresearchgate.net. The analytical method is then used to analyze these stressed samples to prove that the peak for Impurity F is free from interference from any formed degradants, which is often confirmed using a photodiode array (PDA) detector to check for peak purity researchgate.netresearchgate.net.

Spiking with Impurities : A sample of the drug product can be spiked with known amounts of Impurity F and other related substances to demonstrate that the method can successfully separate and quantify them without interference ich.orgfda.gov.

Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity ich.org.

For impurity quantification, the range typically covers from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for that impurity researchgate.netfda.gov. A linear relationship is evaluated by performing a linear regression analysis of the data, and the correlation coefficient (r²) should ideally be greater than 0.99 researchgate.net.

Table 1: Representative Linearity Data for Diacerein and its Impurities

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)
Diacerein 1-10 > 0.999 ijpsonline.comijrti.orgnih.govchalcogen.ro
Diacerein 2-12 0.999 nih.gov
Diacerein 5-30 ---
Diacerein Impurities LOQ to 0.3% of analyte conc. > 0.995 researchgate.net

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, it is often determined by performing recovery studies. This involves adding known amounts of the impurity standard to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) ijpsonline.com. The percentage of the impurity recovered is then calculated.

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision) : Assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of 6 replicate samples at 100% of the test concentration or a minimum of 9 determinations covering the specified range europa.eu.

Intermediate Precision (Inter-day precision/Ruggedness) : Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment europa.eu.

Precision is reported as the relative standard deviation (% RSD), which should be less than 2% for the drug substance but can be higher for impurities at low concentrations ijpsonline.comijrti.org.

Table 2: Typical Accuracy and Precision Results for Diacerein Analysis

Validation Parameter Typical Value
Accuracy (% Recovery) 98.21% to 100.05% nih.gov
Accuracy (% Recovery) 100.81% to 101.74% ijpsonline.comijrti.org
Repeatability (% RSD) < 2% ijpsonline.comijrti.org

Determination of Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy fda.gov.

LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ nih.gov. They can also be calculated from the standard deviation of the response and the slope of the calibration curve. For impurity analysis, it is crucial that the LOQ is sufficiently low to allow for the determination of impurities at the levels required by specifications.

Table 3: Examples of LOD and LOQ Values for Diacerein and its Impurities

Analyte LOD (µg/mL) LOQ (µg/mL)
Diacerein 0.01 0.05 nih.gov
Diacerein 0.02 0.07 chalcogen.ro
Diacerein 0.675 1.189 ijpsonline.comijrti.org
Diacerein 0.10 0.50 nih.gov

Robustness and System Suitability Testing

System Suitability Testing (SST) is an integral part of many analytical procedures fda.gov. It is performed before the analysis of any samples to ensure that the complete analytical system (including the instrument, reagents, and column) is operating correctly at the time of the analysis. SST parameters often include resolution, tailing factor, theoretical plates, and the reproducibility (% RSD) of replicate injections of a standard solution researchgate.netsphinxsai.com.

Application of Hyphenated Techniques for Enhanced Analysis of Impurity F

Hyphenated techniques provide a powerful platform for the separation, identification, and quantification of impurities, even at trace levels, within the complex matrix of a drug substance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and specificity. It is adept at analyzing non-volatile and thermally labile compounds like this compound. In the context of Diacerein analysis, LC-MS has been effectively used to identify and characterize degradation products and impurities. pharmacophorejournal.com The molecular weights of impurities can be determined through LC-MS analysis, providing crucial information for their structural elucidation. researchgate.net

One established method for analyzing Diacerein and its related substances involves coupling a liquid chromatograph with a triple quadrupole mass spectrometer. pharmacophorejournal.com Such a setup allows for the clear identification of compounds based on their mass-to-charge ratio, complementing the retention time data from the HPLC separation. The structural confirmation of impurities often relies on techniques including LC-MS and Nuclear Magnetic Resonance (NMR) to establish identity and characteristics such as the degree of acetylation.

Interactive Data Table: Example LC-MS Conditions for Diacerein Impurity Analysis

Parameter Specification
Instrumentation Agilent Series Liquid Chromatography with 6460 Q Trap Triple Quadrupole Mass Spectrometer pharmacophorejournal.com
Stationary Phase (Column) Zorbax C18, 100 mm x 4.6 mm, 5 µm pharmacophorejournal.com
Mobile Phase Acetonitrile (Solvent A) and 0.01 M Ammonium Formate Buffer (Solvent B) in a 55:45 % v/v ratio pharmacophorejournal.com
Flow Rate 0.8 mL/min pharmacophorejournal.com
Detection UV at 254 nm and Mass Spectrometry (Negative Ion Electrospray Ionization - ESI) pharmacophorejournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile impurities in pharmaceutical materials. veeprho.comthermofisher.com However, its direct application for the analysis of this compound is limited. As a large, polar, and non-volatile glycoside, Impurity F is not amenable to direct GC analysis without chemical modification (derivatization) to increase its volatility. While GC-MS is a standard technique for detecting residual solvents or other volatile process-related impurities in drug manufacturing, it is generally not the primary method for characterizing large, thermally unstable impurities like Heptaacetyl Aloin (B1665253). veeprho.comthermofisher.com

For complex analytical challenges, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offers significant advantages. The use of UHPLC provides faster analysis times and superior chromatographic resolution compared to conventional HPLC. When coupled with a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, this technique enables the accurate mass measurement of detected compounds. nih.gov

This capability is crucial for distinguishing between compounds with very similar molecular weights and for determining the elemental composition of unknown impurities. A study on Diacerein metabolites successfully used a UHPLC-Q-Exactive-Orbitrap MS method to detect and identify 32 different metabolites in rat plasma. nih.gov The methodology, which employed data acquisition techniques like Full MS-ddMS2, is directly applicable to impurity profiling. nih.gov It allows for the detection and identification of trace-level, unknown impurities by analyzing retention times, accurate mass, and diagnostic fragment ions, thereby providing a high degree of confidence in structural elucidation. nih.gov

Utilization of this compound as a Reference Standard

This compound is widely used as a certified reference standard in the pharmaceutical industry. synzeal.comveeprho.com A reference standard is a highly purified compound used as a benchmark for analytical purposes, ensuring the identity, purity, and quality of a drug substance.

The availability of a well-characterized this compound standard is essential for several key quality control and regulatory processes. synzeal.comsynzeal.com These standards are supplied with a comprehensive Certificate of Analysis (COA) and detailed characterization data that comply with regulatory guidelines. synzeal.comslideshare.net

Key applications of this compound as a reference standard include:

Analytical Method Development and Validation: The standard is crucial for developing and validating new analytical methods, such as HPLC assays, to ensure they are accurate, precise, and specific for the quantification of this impurity. synzeal.comsynzeal.com

Quality Control (QC): It is used in routine QC testing of batches of Diacerein API and finished drug products to confirm that the level of Impurity F is below the specified limits set by pharmacopeias and regulatory authorities like the FDA and EMA. veeprho.comsynzeal.com

Stability Studies: The reference standard helps in monitoring the formation of Impurity F during stability studies, which assess how the quality of a drug substance varies over time under the influence of environmental factors. synzeal.com

Regulatory Submissions: Its use is integral for regulatory filings, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), where a comprehensive impurity profile of the drug substance is required. synzeal.comslideshare.net

Identification of Unknown Impurities: The standard can be used to confirm the identity of unknown peaks observed during chromatographic analysis of Diacerein samples. synzeal.com

Interactive Data Table: Applications of this compound Reference Standard

Application Area Specific Use
Method Development Establishing separation and detection parameters for Impurity F. synzeal.com
Method Validation (AMV) Assessing specificity, linearity, accuracy, and precision of the analytical method. synzeal.comsynzeal.com
Quality Control (QC) Routine testing of API and drug product batches to quantify Impurity F levels. synzeal.com
Regulatory Affairs Supporting ANDA and DMF filings with impurity characterization data. synzeal.comslideshare.net
Stability Analysis Monitoring impurity levels under various storage conditions. synzeal.com

Strategies for Impurity Control and Mitigation in Diacerein Manufacturing

Implementation of Quality by Design (QbD) Principles for Impurity F Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijprajournal.comthaiscience.info Implementing QbD principles provides a framework for proactively managing the formation of impurities like Diacerein EP Impurity F.

A foundational step in the QbD approach is a thorough risk assessment to identify and evaluate factors that could impact product quality. ijnrd.org For this compound, also known as Heptaacetyl Aloin (B1665253), the risk assessment focuses on its formation pathways during the synthesis of Diacerein. synzeal.comveeprho.com The synthesis of Diacerein can involve starting materials and intermediates, such as aloe-emodin (B1665711), that are structurally related to Impurity F. google.compatsnap.com The primary risks are associated with the purity of raw materials and the precise control of the multi-step chemical synthesis, which includes acylation and oxidation reactions. patsnap.comgoogle.com Inadequate control of these steps can lead to incomplete reactions or the generation of side products, including Impurity F.

A risk assessment helps prioritize process parameters that require further investigation.

Table 1: Illustrative Risk Assessment for this compound Formation

Potential Risk Factor Potential Cause Impact on Impurity F Level Initial Risk Level
Purity of Starting MaterialPresence of related precursors in raw materials (e.g., aloe-emodin). google.comHighHigh
Reaction TemperatureSub-optimal temperature leading to side reactions or incomplete conversion.HighHigh
Molar Ratio of ReagentsIncorrect stoichiometry of acylating agents (e.g., acetic anhydride). google.comHighHigh
Catalyst ConcentrationInappropriate levels of catalysts (e.g., zinc chloride) affecting reaction kinetics. google.comMediumMedium
Reaction TimeInsufficient or excessive reaction time promoting by-product formation.MediumMedium
Purification EfficiencyIneffective removal of Impurity F during crystallization and washing steps.HighHigh

Following the risk assessment, the next step is to identify the Critical Process Parameters (CPPs)—those process parameters that must be controlled to ensure the product meets its desired quality attributes. thaiscience.infoijnrd.org Experimental designs can be employed to study the effect of these parameters on the formation and removal of Impurity F. researchgate.net For the synthesis of Diacerein, several parameters are potentially critical in controlling the level of Impurity F. pharmtech.com

Key CPPs that influence the formation of Impurity F include the temperature during acylation and oxidation, the mole ratio of reactants like acetic anhydride (B1165640), and the duration of the reaction. google.compharmtech.com Furthermore, parameters in the purification stages, such as solvent choice, temperature of crystallization, and washing procedures, are critical for the effective removal of any Impurity F that has been formed. pharmtech.com

Table 2: Potential Critical Process Parameters (CPPs) for Impurity F Control

Process Step Critical Process Parameter (CPP) Potential Impact on Impurity F
Synthesis Reaction TemperatureAffects reaction rate and selectivity, potentially increasing side-product formation if not optimized. pharmtech.com
Molar Ratio of Acetic AnhydrideAn incorrect ratio can lead to incomplete acetylation or other side reactions.
Reaction TimeCan influence the extent of reaction and the formation of degradation or by-products.
Purification Crystallization SolventImpacts the solubility of both Diacerein and Impurity F, determining removal efficiency.
Cooling RateAffects crystal size and purity, potentially trapping impurities within the crystal lattice.
Washing Solvent VolumeDetermines the effectiveness of washing impurities from the surface of the API crystals.

A key outcome of the QbD process is the establishment of a "Design Space." ijprajournal.com This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters (CPPs) that have been demonstrated to provide assurance of quality. pqri.orgbiopharminternational.com Operating within the defined design space is not considered a change and allows for manufacturing flexibility without the need for extensive regulatory post-approval submissions. pqri.org For Impurity F, the design space would define the specific ranges for parameters like temperature, pressure, and reactant concentration that consistently result in levels of Impurity F below the regulatory threshold, such as that specified in the European Pharmacopoeia. scribd.com

Table 3: Hypothetical Design Space for Controlling Impurity F

Critical Process Parameter (CPP) Unit Proven Acceptable Range (PAR)
Acylation Temperature°C85 - 95
Acetic Anhydride to Substrate RatioMolar Ratio5.0:1 - 6.5:1
Acylation Reaction TimeHours5.5 - 7.0
Crystallization Temperature°C15 - 25

In-Process Analytical Control Strategies

To ensure that the process remains within its design space, effective in-process control strategies are essential. Process Analytical Technology (PAT) provides the tools and framework for real-time monitoring and control, representing a shift from traditional end-product testing to continuous quality verification. europeanpharmaceuticalreview.comnih.gov

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. pharmanow.live The goal of PAT is to understand and control the manufacturing process, ensuring that product quality is built into the process rather than being tested for at the end. nih.goveuropeanpharmaceuticalreview.com By implementing PAT tools, manufacturers can monitor CPPs and their relationship with Critical Quality Attributes (CQAs) in real-time. pharmanow.liveeuropeanpharmaceuticalreview.com This allows for immediate adjustments to be made during the process, preventing deviations that could lead to higher levels of Impurity F and ensuring the final product meets all specifications. pipharmaintelligence.comnih.gov

The implementation of PAT relies on various analytical techniques that can be applied directly within the manufacturing process. dissolutiontech.com These methods are categorized based on their proximity to the process stream. pharmanow.live

In-line techniques involve placing a sensor or probe directly into the process stream for continuous analysis. dissolutiontech.com

On-line techniques utilize an automated system to divert a sample from the manufacturing process for analysis, after which it may be returned to the process stream. pharmanow.live

At-line techniques involve removing a sample from the process for analysis at a location close to the production line, often by a process operator. pharmanow.live

For monitoring the synthesis of Diacerein and the formation of Impurity F, non-destructive spectroscopic techniques are particularly valuable. medwinpublishers.com Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be implemented using in-line probes to monitor the concentration of reactants, intermediates, the Diacerein product, and impurities in real-time. dissolutiontech.com This continuous stream of data provides a deep understanding of the reaction kinetics and enables precise control over the process to minimize impurity formation. acs.org

Table 4: Comparison of In-Process Analytical Techniques for Impurity F Monitoring

Technique Implementation Advantages Potential Application in Diacerein Manufacturing
Near-Infrared (NIR) Spectroscopy In-line, On-line, At-lineFast, non-destructive, requires no sample preparation. dissolutiontech.comReal-time monitoring of acylation reaction progress; quantification of residual starting materials.
Raman Spectroscopy In-line, On-lineHigh chemical specificity, less sensitive to water, suitable for aqueous and solvent-based systems. medwinpublishers.comMonitoring polymorphic form during crystallization; detecting formation of specific by-products like Impurity F.
High-Performance Liquid Chromatography (HPLC) At-lineHigh sensitivity and accuracy for separating and quantifying impurities. resolvemass.cabiomedres.usAt-line verification of impurity profile at critical process checkpoints before proceeding to the next step.

Optimization of Purification Processes for Diacerein

Purification processes are paramount in minimizing the levels of Impurity F and other related substances in the final Diacerein active pharmaceutical ingredient (API).

Crystallization is a fundamental technique for purifying solid organic compounds like Diacerein. mnstate.edumt.com The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. umass.edu

Solvent Selection: The choice of solvent is crucial for effective purification. An ideal solvent should exhibit high solubility for Diacerein at elevated temperatures and low solubility at cooler temperatures, while impurities, including the precursors to Impurity F, should either remain highly soluble or be largely insoluble in the hot solvent. mnstate.edumt.com For Diacerein, various solvents and solvent mixtures have been explored. For instance, a mixture of acetic anhydride and acetic acid has been shown to yield high-purity Diacerein. google.comepo.org Other solvents like 2-methoxyethanol (B45455) and N,N-dimethylacetamide have also been found to be effective in reducing specific impurities. google.com

Process Parameters: The effectiveness of crystallization is influenced by several parameters:

Cooling Rate: A slow and controlled cooling process allows for the formation of well-defined crystals of Diacerein, excluding impurity molecules from the crystal lattice. umass.edu Rapid cooling can trap impurities within the crystals.

Agitation: Proper agitation ensures a homogenous temperature distribution and prevents localized supersaturation, which can lead to the inclusion of impurities.

pH: The pH of the crystallization medium can influence the solubility of both Diacerein and its impurities, thereby affecting the purification efficiency.

Recrystallization: Multiple recrystallization steps are often employed to achieve the desired purity. google.com Each successive crystallization step further reduces the concentration of impurities. For example, a multi-step process involving crystallization from N,N-dimethylacetamide, sometimes in the presence of acetic anhydride, followed by a final crystallization from ethanol, has been described to significantly reduce impurity levels. google.com

Solvent SystemKey Process StepsObserved OutcomeReference
Acetic Anhydride / Acetic AcidDissolution at elevated temperature, followed by cooling to 5-25°C.Yields Diacerein with a purity of not less than 99.8%. google.com
N,N-dimethylacetamideThree successive crystallizations, potentially with acetic anhydride.Effectively reduces specific impurities. google.com
EthanolFinal crystallization step after purification with other solvents.Reduces the content of residual solvents like dimethylacetamide. google.com
Table 1: Examples of Crystallization Solvents and Procedures for Diacerein Purification.

While crystallization is a primary purification method, chromatographic techniques can be employed for highly efficient separation, especially for impurities that are difficult to remove by crystallization alone. google.com However, scaling up chromatographic methods can be challenging and costly. google.com Techniques like column chromatography or high-speed countercurrent chromatography can be utilized, though they often involve significant equipment investment and operational complexity. google.com

Stringent Control of Raw Materials and Intermediates to Minimize Impurity F Precursors

The most effective strategy to control Impurity F is to minimize the presence of its precursors in the raw materials and intermediates used in Diacerein synthesis. The primary synthesis route for Diacerein involves the acetylation of aloin to form acetylaloin, which is then oxidized. epo.org

Aloin Quality: The purity of the starting material, aloin, is critical. The presence of related substances in aloin can lead to the formation of corresponding impurities during the synthesis. Therefore, stringent specifications and analytical testing of incoming aloin batches are necessary.

Control of Reaction Conditions: The conditions of the acetylation and oxidation reactions must be carefully controlled to prevent the formation of byproducts. This includes monitoring reaction temperature, time, and the stoichiometry of reagents. Incomplete or side reactions can generate impurities that may be structurally similar to Diacerein and its intermediates, making them difficult to remove in downstream purification steps.

ParameterControl StrategyImpact on Impurity F Precursors
Aloin PurityImplementation of rigorous incoming raw material testing and supplier qualification.Reduces the introduction of precursors at the start of the synthesis process.
Acetylation ReactionPrecise control of temperature, reaction time, and reagent ratios.Ensures complete conversion of aloin to acetylaloin, minimizing residual starting material and side products.
Oxidation ReactionCareful monitoring of oxidant addition and reaction temperature.Prevents over-oxidation or incomplete reaction, which could lead to the formation of various impurities.
Table 2: Control Strategies for Raw Materials and Intermediates.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Diacerein EP Impurity F?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with aminopropyl bonded silica gel stationary phases and refractive index detection (e.g., parallax refractive detectors) ensures effective separation and quantification . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, comparing results to reference spectra. For purity assessment, validate chromatographic conditions using retention time alignment with pharmacopeial reference standards .

Q. What are the critical steps in synthesizing this compound for research purposes?

  • Methodological Answer : Design a multi-step synthesis protocol with intermediate characterization at each stage. For example, employ directional synthesis with eight reaction steps, incorporating purification via recrystallization or column chromatography. Validate intermediates using thin-layer chromatography (TLC) and mass spectrometry (MS). Final product purity should exceed 95%, verified by HPLC under pharmacopeial conditions (e.g., EP or USP monographs) .

Q. How should researchers quantify this compound in API batches?

  • Methodological Answer : Develop a stability-indicating HPLC method using gradient elution and validated system suitability parameters (e.g., resolution, tailing factor). Reference USP <621> for chromatographic system adjustments. Include forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm method specificity. Report impurity levels relative to a qualified reference standard, ensuring limits align with ICH Q3A/B thresholds .

Advanced Research Questions

Q. How to validate an analytical method for this compound under ICH Q2(R1) guidelines?

  • Methodological Answer : Assess linearity (R² ≥ 0.998), accuracy (recovery 98–102%), precision (RSD ≤ 2% for repeatability), and robustness (variations in pH, flow rate). Perform limit of detection (LOD) and quantification (LOQ) studies using signal-to-noise ratios. Cross-validate results with orthogonal techniques like LC-MS to resolve co-eluting peaks. Document validation parameters in alignment with FDA and USP <1225> requirements .

Q. How to evaluate the fate and carryover of this compound during API synthesis?

  • Methodological Answer : Conduct mass balance studies by tracking impurity levels across synthesis stages (starting materials, intermediates, final API). Use spike-and-recovery experiments to assess purge factors. Apply ICH Q3D principles for elemental impurities and EDQM PA/PH/CEP guidelines for reagent carryover. Include risk assessments for potential genotoxic impurities if structurally alerting .

Q. What experimental design principles apply to stability studies of this compound?

  • Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH). Monitor degradation via HPLC and NMR, focusing on temperature-sensitive functional groups (e.g., glycosidic bonds). Use Arrhenius kinetics to predict shelf life. For lyophilized standards, assess reconstitution stability under varying pH and light exposure .

Q. How to resolve contradictory chromatographic data when analyzing this compound?

  • Methodological Answer : Re-evaluate system suitability (column age, mobile phase pH) and confirm detector linearity. Employ orthogonal methods like ion chromatography or capillary electrophoresis to rule out matrix interference. If peak splitting occurs, verify column selectivity and sample preparation steps (e.g., filtration, dilution solvents). Cross-reference with published pharmacopeial chromatograms .

Q. What ethical considerations are critical in reporting impurity profiling data?

  • Methodological Answer : Adhere to research integrity guidelines by transparently reporting all data, including outliers. Avoid selective exclusion of results to fit hypotheses. Cite primary literature for impurity identification methods and disclose conflicts of interest. Use plagiarism-detection software for manuscript submissions to ensure originality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.